molecular formula C9H11NO2 B13582698 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol

Cat. No.: B13582698
M. Wt: 165.19 g/mol
InChI Key: SVCBTKRATLGXBH-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol is a heterocyclic compound that features a seven-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenols with alkynones in the presence of a suitable solvent like 1,4-dioxane at elevated temperatures (around 100°C) . This reaction facilitates the formation of the oxazepine ring through intramolecular cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine and its derivatives have diverse applications in chemistry, biology, and medicine:

  • Chemistry: It serves as a scaffold in synthesizing new compounds with potential biological activities.
  • Biology: It is used to study protein-protein interactions, particularly in designing inhibitors for specific protein interfaces.
  • Medicine: This compound has shown potential as a trypanocidal agent, making it a candidate for developing new treatments for diseases such as African and American trypanosomiases.

Antiparasitic Activity

Research indicates that derivatives of 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine exhibit significant trypanocidal activity. Compounds designed to target the PEX14-PEX5 interface have shown promising results in inhibiting the growth of Trypanosoma brucei.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazepine derivatives:

  • Oxazepin-9-ol 1g , a derivative of this compound, demonstrated sub-nanomolar IC50 values against various human cancer cell lines including HCT116 and K562. This compound was found to arrest cells in the G2/M phase of the cell cycle.
  • Structure-activity relationship (SAR) studies indicate that modifications on the oxazepine ring can significantly enhance cytotoxicity against cancer cells. Introducing specific functional groups has been shown to improve potency dramatically.

Mechanism of Action

The exact mechanism of action of 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: These compounds also contain a seven-membered ring with nitrogen and oxygen atoms but differ in their specific ring structure and substituents.

    Thiazepines: Similar to oxazepines but contain sulfur instead of oxygen.

    Dithiazepines: Contain two sulfur atoms in the ring structure.

Uniqueness

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which contribute to its distinct chemical and biological properties .

Biological Activity

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol is a heterocyclic compound characterized by a seven-membered ring containing both nitrogen and oxygen atoms. Its unique structure has attracted interest for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by various research findings and case studies.

Chemical Structure and Properties

  • IUPAC Name : 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-ol
  • Molecular Formula : C₉H₁₁NO₂
  • InChI Key : SVCBTKRATLGXBH-UHFFFAOYSA-N

The compound features a bicyclic structure that contributes to its diverse reactivity and biological interactions.

The exact mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific molecular targets and pathways that may involve:

  • Enzyme inhibition
  • Receptor binding
  • Disruption of cellular processes such as tubulin polymerization

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

  • A series of substituted oxazepines were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated significant activity against HCT116 (colon cancer) cells with IC50 values ranging from 1 to 10 μM for the most active compounds .
CompoundCell LineIC50 (μM)
1fHCT1160.9
1gHCT1161
1jHCT11616

These findings suggest that structural modifications can enhance cytotoxicity and selectivity towards cancer cells.

Antimicrobial Activity

Another area of research focuses on the antimicrobial properties of this compound class. Studies have shown that certain derivatives exhibit promising activity against various pathogens. For example:

  • A derivative demonstrated significant trypanocidal activity against Trypanosoma brucei, which causes African sleeping sickness .

Study on Differentiation Induction in AML Cells

A notable study investigated the ability of a related compound to induce differentiation in acute myeloid leukemia (AML) cells. The compound was shown to upregulate CD11b expression and decrease cell proliferation across multiple AML cell lines . This suggests potential therapeutic applications in hematological malignancies.

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in optimizing the biological activity of oxazepine derivatives. Modifications in substituents led to variations in potency and metabolic stability. For instance:

  • The introduction of different alkyl groups significantly influenced the efficacy against cancer cells; larger substituents often resulted in improved activity .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-8-3-1-2-7-6-10-4-5-12-9(7)8/h1-3,10-11H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCBTKRATLGXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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